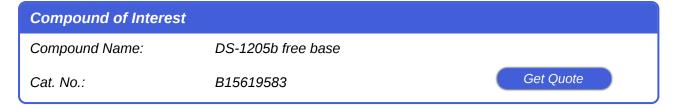


Application Notes and Protocols for DS-1205b in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

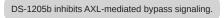
DS-1205b is a potent and highly selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2][3] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its overexpression is implicated in tumor progression, metastasis, and the development of therapeutic resistance.[1][4] Notably, AXL signaling can act as a bypass pathway, conferring resistance to Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and other cancers.[1][4][5][6] DS-1205b effectively blocks this resistance mechanism by inhibiting AXL phosphorylation.[1][4]

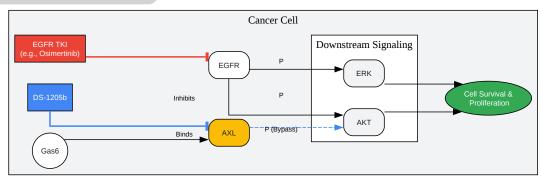
These application notes provide detailed protocols for utilizing DS-1205b in cell culture experiments to study its effects on AXL signaling, cell migration, and its potential to overcome drug resistance.

Mechanism of Action

DS-1205b selectively binds to and inhibits the kinase activity of AXL.[1][3] In the context of EGFR-TKI resistance, upregulation of AXL allows cancer cells to circumvent the blockade of EGFR signaling. Upon activation by its ligand, Gas6, AXL promotes downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, leading to cell survival and proliferation. DS-1205b prevents the phosphorylation and activation of AXL, thereby shutting down this bypass pathway and restoring sensitivity to EGFR inhibitors.[1][6]







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DS-1205b inhibits AXL-mediated bypass signaling.

Data Presentation

In Vitro Activity of DS-1205b

Parameter	Cell Line	Value	Reference
IC50 (AXL Kinase Inhibition)	-	1.3 nM	[2][3]
EC50 (Cell Migration Inhibition)	NIH3T3-AXL	2.7 nM	[1][3]
Effective Concentration (AXL Signaling Inhibition)	HCC827	1 μM (in combination with EGFR-TKI)	[1]
Concentration Range (Cell Index Suppression)	NIH3T3-UFO (AXL)	3.3 - 33 nM	[2]



Experimental Protocols General Guidelines for Handling DS-1205b

- Solubility: DS-1205b is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution (e.g., 10 mM in DMSO) and dilute it to the final working concentration in the cell culture medium.[3]
- Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 1: Western Blot Analysis of AXL Pathway Inhibition

This protocol is designed to assess the inhibitory effect of DS-1205b on AXL and downstream signaling proteins like AKT.

Cell Lines:

- HCC827 (human NSCLC, EGFR mutant)[1]
- NIH3T3-AXL (murine fibroblasts engineered to overexpress AXL)[1][6]

Materials:

- DS-1205b
- EGFR-TKI (e.g., erlotinib, osimertinib)
- Complete cell culture medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-AXL, anti-AXL, anti-phospho-AKT, anti-AKT
- Secondary antibodies (HRP-conjugated)
- Chemiluminescence substrate

Procedure:



- Cell Seeding: Plate cells (e.g., HCC827) in 6-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with DS-1205b alone or in combination with an EGFR-TKI (e.g., osimertinib) for a specified duration. A 2-hour treatment is effective for observing inhibition of phosphorylation.[1][6]
 - Example Treatment Conditions for HCC827 cells:
 - Vehicle control (DMSO)
 - Osimertinib (e.g., 16, 80, 400, 2000 nM)
 - DS-1205b (1 μM) + Osimertinib (e.g., 16, 80, 400, 2000 nM)[1]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
- Western Blotting:
 - Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using a chemiluminescence substrate.

Protocol 2: Cell Migration Assay

This protocol measures the effect of DS-1205b on Gas6-induced cell migration.

Cell Line:

NIH3T3-AXL[1][5]

Materials:



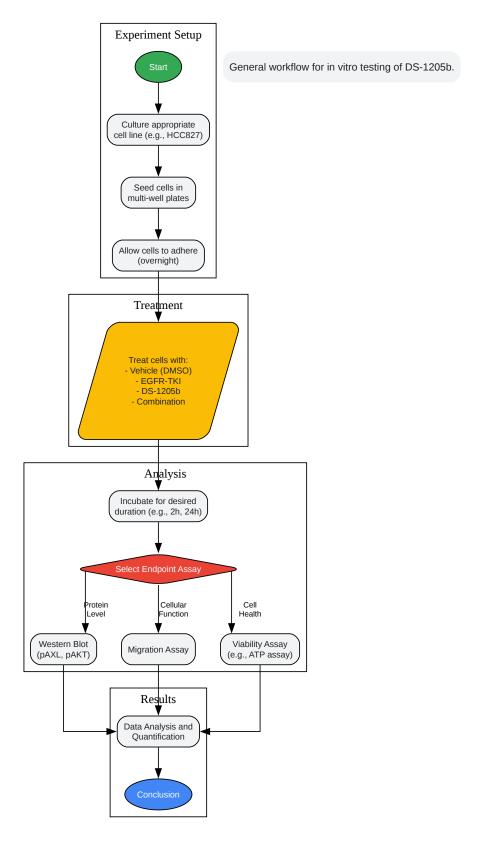
- DS-1205b
- Recombinant human Gas6 (hGAS6)
- Transwell inserts (e.g., 8 μm pore size)
- Serum-free medium
- Medium with chemoattractant (e.g., hGAS6)

Procedure:

- Cell Preparation: Culture NIH3T3-AXL cells and serum-starve them overnight before the assay.
- Assay Setup:
 - Add serum-free medium containing the chemoattractant (hGAS6) to the lower chamber of the Transwell plate.
 - Resuspend the serum-starved cells in serum-free medium containing various concentrations of DS-1205b or vehicle control.
 - Add the cell suspension to the upper chamber of the Transwell inserts.
- Incubation: Incubate the plate for a suitable period (e.g., 6-24 hours) to allow for cell migration.
- Analysis:
 - Remove non-migrated cells from the upper surface of the insert.
 - Fix and stain the migrated cells on the lower surface of the insert.
 - Count the migrated cells under a microscope or quantify the stain after extraction.
- Data Interpretation: Calculate the half-maximal effective concentration (EC50) for migration inhibition. The reported EC50 for DS-1205b in this assay is 2.7 nM.[1]



Experimental Workflow Visualization



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General workflow for in vitro testing of DS-1205b.

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